![molecular formula C13H24N2O3 B6605822 tert-butyl N-{8-amino-5-oxaspiro[3.5]nonan-2-yl}carbamate CAS No. 2167305-00-0](/img/structure/B6605822.png)

tert-butyl N-{8-amino-5-oxaspiro[3.5]nonan-2-yl}carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

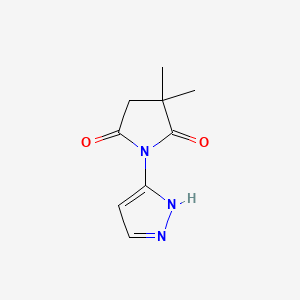

Tert-butyl N-{8-amino-5-oxaspiro[3.5]nonan-2-yl}carbamate (TBNOAC) is an organic compound that has been studied extensively in recent years. It is a type of carbamate, a derivative of an amine and a carboxylic acid, and is used in a variety of scientific research applications. TBNOAC has been used in the synthesis of a number of compounds, and its mechanism of action and biochemical and physiological effects have been studied in detail.

Scientific Research Applications

Tert-butyl N-{8-amino-5-oxaspiro[3.5]nonan-2-yl}carbamate is used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of compounds such as peptides and amines, as well as in the synthesis of heterocyclic compounds. It has also been used in the synthesis of pharmaceuticals and in the study of enzyme inhibition. Additionally, tert-butyl N-{8-amino-5-oxaspiro[3.5]nonan-2-yl}carbamate has been used as a chiral auxiliary in the synthesis of optically active compounds.

Mechanism of Action

Tert-butyl N-{8-amino-5-oxaspiro[3.5]nonan-2-yl}carbamate acts as a catalyst in reactions by forming a covalent bond with a substrate, which increases the rate of the reaction. This is due to the formation of a transition state that is more stable than the reactants, resulting in a decrease in the activation energy of the reaction and an increase in the rate of the reaction.

Biochemical and Physiological Effects

The biochemical and physiological effects of tert-butyl N-{8-amino-5-oxaspiro[3.5]nonan-2-yl}carbamate have been studied in detail. It has been found to be a potent inhibitor of certain enzymes, such as acetylcholinesterase and histone deacetylase, which are involved in the regulation of gene expression. Additionally, tert-butyl N-{8-amino-5-oxaspiro[3.5]nonan-2-yl}carbamate has been found to be an effective inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins.

Advantages and Limitations for Lab Experiments

Tert-butyl N-{8-amino-5-oxaspiro[3.5]nonan-2-yl}carbamate has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is readily available. Additionally, it is a highly effective catalyst, which makes it suitable for use in a variety of reactions. However, tert-butyl N-{8-amino-5-oxaspiro[3.5]nonan-2-yl}carbamate has some limitations. It is not very soluble in water, so it must be used in an organic solvent. Additionally, it is not very stable, and it can decompose under certain conditions.

Future Directions

There are a number of potential future directions for the use of tert-butyl N-{8-amino-5-oxaspiro[3.5]nonan-2-yl}carbamate. It could be used as a catalyst in the synthesis of more complex compounds, such as peptides and carbohydrates. Additionally, it could be used as a chiral auxiliary in the synthesis of optically active compounds. Furthermore, it could be used to study the mechanism of enzyme inhibition, as well as to study the biochemical and physiological effects of other compounds. Finally, it could be used as a model compound to study the effects of other compounds on enzyme inhibition and gene expression.

Synthesis Methods

Tert-butyl N-{8-amino-5-oxaspiro[3.5]nonan-2-yl}carbamate is synthesized by a series of reactions involving a variety of reagents. The first step involves the reaction of tert-butyl alcohol with an amine, such as triethylamine, in the presence of a catalyst to form an amide. The amide is then reacted with a carboxylic acid, such as ethyl acetate, to form the desired carbamate. This reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent the formation of unwanted byproducts.

properties

IUPAC Name |

tert-butyl N-(8-amino-5-oxaspiro[3.5]nonan-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-10-7-13(8-10)6-9(14)4-5-17-13/h9-10H,4-8,14H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVNJVQJOWBBHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC2(C1)CC(CCO2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N',3-dihydroxy-4-{5-[methyl(prop-2-yn-1-yl)amino]pentyl}pyridine-2-carboximidamide](/img/structure/B6605752.png)

![2-bromo-6-methoxy-4-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenyl sulfurofluoridate](/img/structure/B6605770.png)

![rac-(2R,4R)-8,10-dichloro-7,9-diazatricyclo[4.4.0.0,2,4]deca-1(6),7,9-triene, cis](/img/structure/B6605777.png)

![rac-[(1s,3r)-3-fluoro-3-methylcyclobutyl]urea](/img/structure/B6605783.png)

![methyl 2-[(3-aminophenyl)formamido]acetate hydrochloride](/img/structure/B6605790.png)

![3-[(2-hydroxyethyl)(methyl)amino]benzamide](/img/structure/B6605804.png)

![rac-2-[(2R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(hydroxymethyl)morpholin-2-yl]acetic acid, trans](/img/structure/B6605838.png)

![3-[(1Z)-(diethylamino)(methoxy)methylidene]-1-(3-ethoxypropyl)thiourea](/img/structure/B6605846.png)